
2-(3-Methylthiophen-2-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylthiophen-2-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₁₀H₁₄OS It features a cyclopentane ring substituted with a hydroxyl group and a thiophene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylthiophen-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-methylthiophene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-(3-Methylthiophen-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Methylthiophen-2-yl)cyclopentanone.
Reduction: Formation of 2-(3-Methylthiophen-2-yl)cyclopentanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
科学的研究の応用
2-(3-Methylthiophen-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Methylthiophen-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-Methylthiophen-2-yl)cyclopentanone
- 2-(3-Methylthiophen-2-yl)cyclopentanol
- 2-(3-Methylthiophen-2-yl)cyclopentylamine
Uniqueness
2-(3-Methylthiophen-2-yl)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a thiophene ring, which confer distinct chemical and biological properties
特性
分子式 |
C10H14OS |
|---|---|
分子量 |
182.28 g/mol |
IUPAC名 |
2-(3-methylthiophen-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-7-5-6-12-10(7)8-3-2-4-9(8)11/h5-6,8-9,11H,2-4H2,1H3 |
InChIキー |
MABASHYOVNJHKS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2CCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


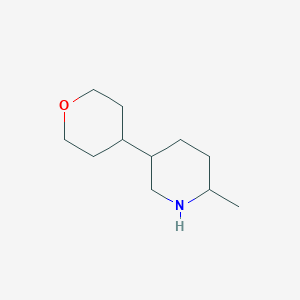
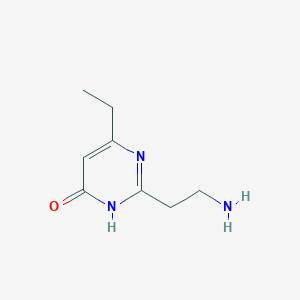
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)



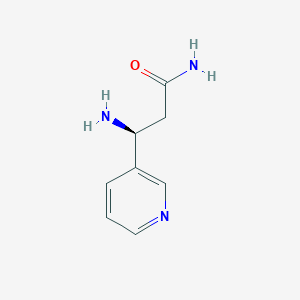
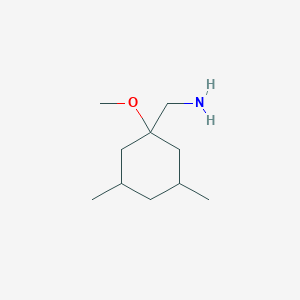
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propan-2-one](/img/structure/B15274043.png)
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
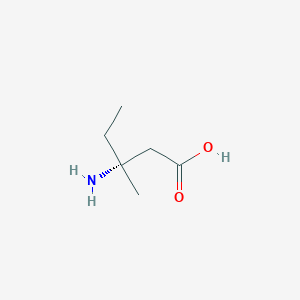
amine](/img/structure/B15274079.png)

